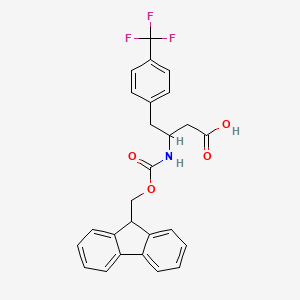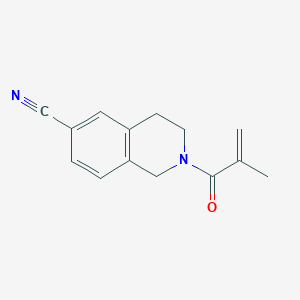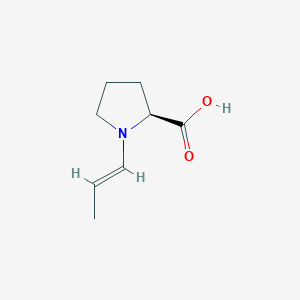
(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the prop-1-en-1-yl group. One common method is the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance the efficiency of the process . Additionally, the use of continuous flow reactors can help in scaling up the production while maintaining consistent quality.
化学反応の分析
Types of Reactions
(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines
科学的研究の応用
(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with unique properties.
作用機序
The mechanism of action of (S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows the compound to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The prop-1-en-1-yl group can also participate in interactions with other molecules, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the prop-1-en-1-yl group but shares the pyrrolidine ring structure.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring.
Pyrrolidinone: Contains a similar ring structure but with a carbonyl group.
Uniqueness
(S,E)-1-(Prop-1-en-1-yl)pyrrolidine-2-carboxylic acid is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding interactions, making it a valuable tool in various research and industrial applications .
特性
CAS番号 |
724459-18-1 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
(2S)-1-[(E)-prop-1-enyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2,5,7H,3-4,6H2,1H3,(H,10,11)/b5-2+/t7-/m0/s1 |
InChIキー |
WQZMTHVOOPWARW-KNQJERJVSA-N |
異性体SMILES |
C/C=C/N1CCC[C@H]1C(=O)O |
正規SMILES |
CC=CN1CCCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


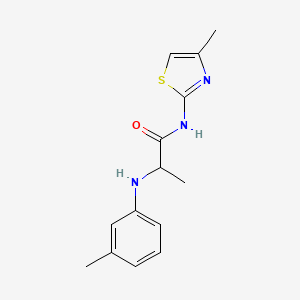
![7-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12859423.png)
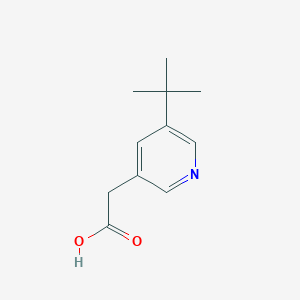
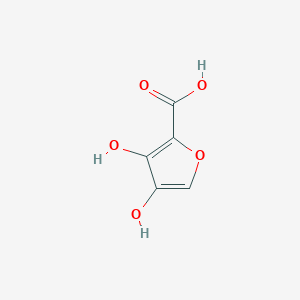
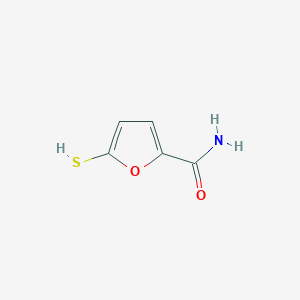
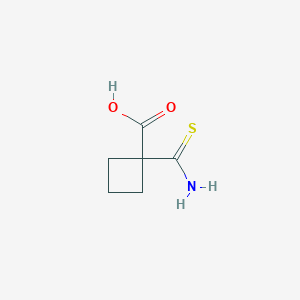
![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)
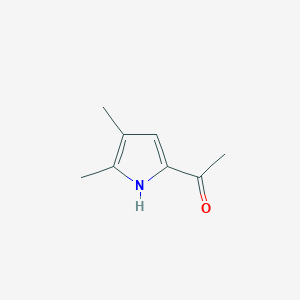
![tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12859463.png)
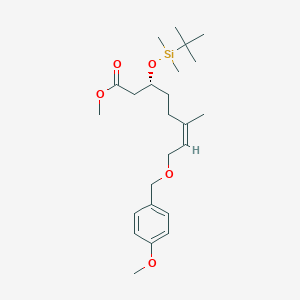
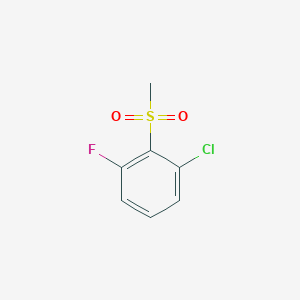
![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)
